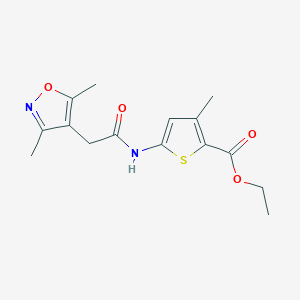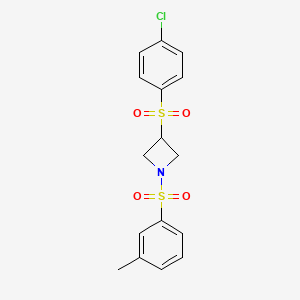![molecular formula C20H14F3N7O2 B2852246 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea CAS No. 320418-37-9](/img/structure/B2852246.png)
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been proposed that this compound may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea in lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity, which makes it a suitable candidate for further research. However, one of the limitations of using this compound is its high cost, which may limit its availability for certain research projects.
Zukünftige Richtungen
There are several future directions for research on 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea. One potential direction is to investigate its use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, it may be beneficial to explore the synthesis of analogs of this compound to determine if they have similar or improved properties.
Synthesemethoden
The synthesis of 1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea involves the reaction of 3,5-dipyridin-2-yl-1,2,4-triazole with 4-(trifluoromethoxy)aniline in the presence of a catalyst. The resulting compound has a white crystalline appearance and a high melting point.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea has shown potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N7O2/c21-20(22,23)32-14-9-7-13(8-10-14)26-19(31)29-30-17(15-5-1-3-11-24-15)27-28-18(30)16-6-2-4-12-25-16/h1-12H,(H2,26,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLBVYFOKZDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dipyridin-2-yl-1,2,4-triazol-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)
![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)
![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)
![Methyl 5-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2852170.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852171.png)

![1-{9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2852174.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2852181.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2852183.png)
![4,4,6,8-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2852185.png)
